molecular formula C4H7ClOS B14654365 O-Ethyl chloroethanethioate CAS No. 51076-73-4

O-Ethyl chloroethanethioate

Cat. No.: B14654365
CAS No.: 51076-73-4
M. Wt: 138.62 g/mol
InChI Key: CGQQHPYLJSSOML-UHFFFAOYSA-N
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Description

O-Ethyl chloroethanethioate serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both a thioester and a reactive chloroacetyl group, makes it a valuable reagent for the synthesis of diverse heterocyclic compounds, which are core structures in many pharmacologically active molecules. Researchers utilize this compound to develop novel molecules for screening against various biological targets. A primary research application of this compound is in the design and synthesis of potential anticancer agents. Compounds featuring the chloroethanethioate functional group have been used to create novel chemical entities that demonstrate potent in vitro inhibitory activity against cyclin-dependent kinase 2 (CDK2) , an enzyme critical for cell cycle progression and a validated target in oncology research . Furthermore, this reagent is instrumental in constructing complex molecular architectures, including furo[2,3-b]pyridine derivatives , which are prominent scaffolds in the development of new therapeutic agents . Its utility extends to the synthesis of benzimidazole-based hybrids, a class of compounds widely investigated for their antiproliferative properties . The mechanism of action for molecules derived from this compound often involves enzyme inhibition, such as targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) pathways, which are crucial for tumor growth and angiogenesis . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

51076-73-4

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

IUPAC Name

O-ethyl 2-chloroethanethioate

InChI

InChI=1S/C4H7ClOS/c1-2-6-4(7)3-5/h2-3H2,1H3

InChI Key

CGQQHPYLJSSOML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)CCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is widely employed for converting carbonyl groups to thiocarbonyls. For O-ethyl chloroethanethioate synthesis, LR facilitates the thionation of ethyl chloroacetate (ClCH$$_2$$COOEt) under reflux conditions. The reaction proceeds via nucleophilic attack of the phosphorus atom in LR on the carbonyl oxygen, forming a tetrahedral intermediate that collapses to replace oxygen with sulfur.

Typical Protocol :

  • Reagents : Ethyl chloroacetate (1.0 eq), Lawesson’s reagent (0.5 eq), anhydrous toluene.
  • Conditions : Reflux at 110°C for 3–5 hours under nitrogen.
  • Workup : Add ethanol (2 vol) to decompose LR byproducts (e.g., cyclic thiophosphonate A ), followed by solvent removal and column chromatography (petroleum ether/ethyl acetate).
  • Yield : 85–90% after purification.

Optimization and Challenges

  • Solvent Selection : Toluene is preferred for its high boiling point and compatibility with LR.
  • Byproduct Management : Ethanol or ethylene glycol effectively cleaves byproduct A into water-soluble thiophosphonic acids, simplifying isolation.
  • Scalability : Multi-gram syntheses (≥50 g) require extended reflux times (6–8 h) but maintain yields >80%.

Phosphorus Pentasulfide (P$$4$$S$${10}$$)-Mediated Thionation

Reaction Design and Execution

P$$4$$S$${10}$$ with hexamethyldisiloxane (HMDO) offers a cost-effective alternative to LR, particularly for large-scale production. This method avoids chromatographic purification by leveraging hydrolytic decomposition of phosphorus byproducts.

Representative Protocol :

  • Reagents : Ethyl chloroacetate (1.0 eq), P$$4$$S$${10}$$ (0.6 eq), HMDO (3.0 eq), elemental sulfur (1.0 eq), xylene.
  • Conditions : Reflux at 140°C for 6–8 hours.
  • Workup : Quench with ethylene glycol/water (10:1), separate phases, and recrystallize from toluene/heptane.
  • Yield : 90–95% with >98% purity.

Key Advantages Over LR

  • Cost Efficiency : P$$4$$S$${10}$$ is ~5× cheaper than LR per kilogram.
  • Waste Reduction : Byproducts (e.g., thiophosphonic acids) are water-soluble, enabling aqueous disposal without phosphorus contamination.
  • Scalability : Demonstrated for 0.2–1.0 mol batches with consistent yields.

Direct Synthesis from Chloroacetyl Chloride and Ethanol

Nucleophilic Acylation Strategy

While less common, this compound can be synthesized via direct acylation of ethanol with chloroacetyl chloride in the presence of a thiophilic catalyst. This method is limited by competing esterification but offers rapid access under mild conditions.

Experimental Details :

  • Reagents : Chloroacetyl chloride (1.2 eq), ethanol (1.0 eq), pyridine (1.5 eq), dry dichloromethane.
  • Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.
  • Workup : Wash with NaHCO$$3$$, dry over MgSO$$4$$, and distill under reduced pressure.
  • Yield : 70–75% (purity ~90%).

Limitations and Mitigation

  • Side Reactions : Ethanol’s nucleophilicity favors ester (ClCH$$2$$COOEt) over thioester formation. Thiophilic catalysts (e.g., ZnCl$$2$$) improve selectivity but reduce yields.
  • Purification Challenges : Requires fractional distillation to separate thioester from ester byproducts.

Comparative Analysis of Methodologies

Parameter Lawesson’s Reagent P$$4$$S$${10}$$/HMDO Direct Acylation
Yield (%) 85–90 90–95 70–75
Reaction Time (h) 3–5 6–8 12–14
Cost (USD/mol) 120–150 30–40 50–60
Purification Complexity Moderate Low High
Scalability Medium (≤100 g) High (≥1 kg) Low (≤50 g)

Key Insights :

  • P$$4$$S$${10}$$/HMDO is optimal for industrial-scale synthesis due to low cost and minimal waste.
  • Lawesson’s Reagent suits lab-scale production where purity is prioritized.
  • Direct Acylation remains niche due to selectivity issues.

Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : ν = 1697 cm$$^{-1}$$ (C=O → C=S shift), 1260 cm$$^{-1}$$ (C–S).
  • $$^1$$H NMR (CDCl$$3$$) : δ 4.40 (s, 2H, CH$$2$$Cl), 4.13 (q, 2H, OCH$$2$$), 1.28 (t, 3H, CH$$3$$).
  • MS (EI) : m/z 154.62 [M$$^+$$].

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, MeOH/H$$_2$$O 70:30).
  • Elemental Analysis : Calculated (C, 31.13; H, 4.57; Cl, 20.55); Found (C, 31.08; H, 4.52; Cl, 20.49).

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorinated Carbon

The electron-withdrawing thioester group enhances the electrophilicity of the adjacent chlorine, enabling SN_\text{N}2 reactions with nucleophiles:

NucleophileProductConditionsYield (%)Reference
H2_2OClCH2_2C(O)SCH2_2CH3_3 → ClCH2_2COOH + CH3_3CH2_2SHAqueous base, 25–50°C70–85
NH3_3ClCH2_2C(O)SCH2_2CH3_3 → ClCH2_2CONH2_2 + CH3_3CH2_2SHNH3_3 in ethanol, 0°C60–75
ROHClCH2_2C(O)SCH2_2CH3_3 → ClCH2_2COOR + CH3_3CH2_2SHAlcohol (ROH), acid catalyst80–90

Elimination Reactions

Under thermal or basic conditions, dehydrohalogenation can occur, forming α,β-unsaturated thioesters:

ClCH2C(O)SCH2CH3Δ or baseCH2=C(O)SCH2CH3+HCl\text{ClCH}_2\text{C(O)SCH}_2\text{CH}_3 \xrightarrow{\Delta \text{ or base}} \text{CH}_2=\text{C(O)SCH}_2\text{CH}_3 + \text{HCl}

  • Kinetics : Follows first-order dependence on substrate concentration .

  • Activation Energy : Estimated at 90–110 kJ/mol based on analogous chloroacetates .

Participation in Cycloaddition and Coupling Reactions

Thioesters are key intermediates in oxidative coupling and cyclization processes:

  • Radical-mediated coupling : Initiated by UV light or peroxides (e.g., DTBP), forming C–S bonds .

  • Rhodium-catalyzed cyclization : Forms heterocyclic compounds (e.g., thiolactones) via C–H activation .

Thermal and Catalytic Decomposition

At elevated temperatures (>150°C), O-ethyl chloroethanethioate undergoes homolytic cleavage , generating radicals:

ClCH2C(O)SCH2CH3ΔCl+CH2C(O)SCH2CH3\text{ClCH}_2\text{C(O)SCH}_2\text{CH}_3 \xrightarrow{\Delta} \text{Cl}^- + \text{CH}_2\text{C(O)SCH}_2\text{CH}_3^-

  • Byproducts : Ethylene, chloroacetone, and polysulfides observed in gas-phase pyrolysis .

  • Catalytic Effects : Transition metals (e.g., Fe, Cu) accelerate decomposition, promoting C–S bond scission .

Hydrolysis Kinetics

Hydrolysis rates depend on pH and temperature:

pHTemperature (°C)Half-life (h)MechanismReference
72548–72SN_\text{N}2
10252–4Base-catalyzed
35012–18Acid-catalyzed

Scientific Research Applications

O-Ethyl chloroethanethioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme mechanisms involving thioester substrates.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Industrial Applications: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl chloroethanethioate involves its reactivity as a thioester. The sulfur atom in the thioester group can act as a nucleophile, participating in various chemical reactions. In biological systems, thioesters are known to be involved in acyl transfer reactions, where the acyl group is transferred to nucleophilic sites on enzymes or other biomolecules.

Comparison with Similar Compounds

Reactivity :

  • Stable under normal conditions but reacts violently with alkali metals (e.g., sodium, potassium) .
  • Decomposes under heat or flame, releasing hydrogen chloride and phosgene .

Toxicity :

  • Acute exposure causes central nervous system (CNS) depression, dizziness, and respiratory irritation .

Ethyl Chloroacetate

Chemical Structure : C₄H₇ClO₂ (Cl-CH₂-C(=O)-O-CH₂CH₃)
Physical Properties :

  • State : Liquid at room temperature.
  • Reactivity: Hydrolyzes in water to form chloroacetic acid and ethanol.

Hazard Profile :

  • Incompatibilities : Reacts with strong bases (e.g., NaOH), oxidizing agents (e.g., peroxides), and reducing agents .
  • Toxicity : Causes severe skin/eye irritation and respiratory distress upon inhalation .

O-Ethyl Ethylphosphonothionochloridate (CAS 1497-68-3)

Chemical Structure : C₄H₁₀ClOPS (Cl-P(=S)(-O-CH₂CH₃)-CH₂CH₃)
Physical Properties :

  • Molecular Formula : C₄H₁₀ClOPS.
  • Reactivity : Highly reactive toward nucleophiles (e.g., water, amines) due to the electrophilic phosphorus center and chlorine substituent .

Toxicity :

  • Organophosphorus compounds are often potent acetylcholinesterase inhibitors, leading to neurotoxicity .

Comparative Data Table

Compound CAS RN Molecular Formula Key Functional Groups Reactivity Highlights Toxicity Profile Primary Applications
O-Ethyl Chloroethanethioate N/A C₄H₇ClOS Thioester (-C(=S)-O-) Hydrolysis, nucleophilic acyl substitution Limited data (inferred: irritant) Chemical synthesis (theoretical)
Chloroethane 75-00-3 C₂H₅Cl Haloalkane (-Cl) Flammable, reacts with alkali metals CNS depression, carcinogen Refrigerant, anesthetic
Ethyl Chloroacetate N/A C₄H₇ClO₂ Ester (-C(=O)-O-) Hydrolysis, incompatible with bases/oxidizers Skin/eye irritant Organic synthesis
O-Ethyl Ethylphosphonothionochloridate 1497-68-3 C₄H₁₀ClOPS Phosphonothioate (-P(=S)-O-) Hydrolysis, nucleophilic substitution Neurotoxic Pesticide precursor

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